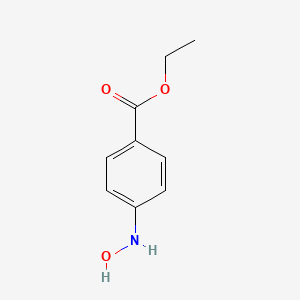
Ethyl 4-(hydroxyamino)benzoate
Overview
Description
Ethyl 4-(hydroxyamino)benzoate: is an organic compound with the molecular formula C₉H₁₁NO₃. It is an ester derivative of benzoic acid, specifically characterized by the presence of a hydroxyamino group at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ethyl 4-nitrobenzoate: One common method involves the reduction of ethyl 4-nitrobenzoate to ethyl 4-(hydroxyamino)benzoate.
Esterification of 4-(hydroxyamino)benzoic acid: Another method involves the esterification of 4-(hydroxyamino)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow synthesis techniques are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form ethyl 4-aminobenzoate.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments .
- Employed in the preparation of azo compounds with nonlinear optical properties .
Biology:
- Investigated for its potential as a local anesthetic due to its structural similarity to other benzoate esters .
Medicine:
- Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients .
Industry:
Mechanism of Action
Mechanism: Ethyl 4-(hydroxyamino)benzoate exerts its effects primarily through interactions with biological membranes and enzymes. It can act as a local anesthetic by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions, and thereby blocking nerve impulse conduction .
Molecular Targets and Pathways:
Sodium Ion Channels: Inhibition of sodium ion channels on nerve membranes.
Enzymatic Interactions: Potential interactions with enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the hydroxyamino group.
Ethyl 4-nitrobenzoate: Precursor in the synthesis of ethyl 4-(hydroxyamino)benzoate.
Ethyl 4-hydroxybenzoate: Similar ester structure but with a hydroxyl group instead of a hydroxyamino group.
Uniqueness: this compound is unique due to the presence of both an ester and a hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 4-(hydroxyamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIQBXJYUKTCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















